molecular formula C18H20N2O4 B2925989 N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide CAS No. 2034616-37-8

N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Cat. No.: B2925989
CAS No.: 2034616-37-8
M. Wt: 328.368
InChI Key: JSXBLHKVAWNVOO-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a synthetic chemical probe designed for research purposes. This compound is of significant interest in medicinal chemistry and drug discovery due to its hybrid structure, which incorporates motifs found in several biologically active molecules. The core nicotinamide scaffold is a known precursor for the essential cofactor NAD+ and is involved in cellular energy metabolism and DNA repair processes . Furthermore, the tetrahydro-2H-pyran-4-yl)methoxy group attached to the pyridine ring is a privileged structure in drug design, often used to improve physicochemical properties and target engagement; its presence is a key feature in patented compounds investigating sodium channel modulation and RAF kinase inhibition for oncology targets . The ortho-hydroxyphenyl group appended to the amide functionality can mimic phenolic natural products and is a common feature in compounds with diverse bioactivities, suggesting potential for exploring novel mechanisms of action . Researchers can leverage this compound as a key intermediate or lead structure for developing novel inhibitors, particularly for enzymatic targets where similar nicotinamide-based structures have shown efficacy, such as nicotinamide N-methyltransferase (NNMT) or other methyltransferases. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c21-16-4-2-1-3-15(16)20-18(22)14-5-6-17(19-11-14)24-12-13-7-9-23-10-8-13/h1-6,11,13,21H,7-10,12H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXBLHKVAWNVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₇H₁₉N₃O₅
  • Molecular Weight : 345.35 g/mol
  • CAS Number : 2034295-76-4

The biological activity of this compound primarily revolves around its interactions with various biological targets:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. A study utilizing the Sulforhodamine B (SRB) assay demonstrated significant anticancer effects against leukemia and lung cancer cell lines, indicating its role as a potential chemotherapeutic agent .
  • Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancerous cells through mechanisms involving caspase activation and mitochondrial pathway modulation. The structure-activity relationship (SAR) studies have highlighted its effectiveness in promoting cell death in specific cancer cell lines .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in conditions like type 2 diabetes .

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated anticancer activity against leukemia and lung cancer cell lines using SRB assay, showing a dose-dependent response .
Study 2 Investigated the compound's ability to induce apoptosis in T47D breast cancer cells with an EC50 value of 0.08 µM, indicating high potency .
Study 3 Explored the compound's effects on glucose metabolism, suggesting potential applications in diabetes management by modulating GLP-1 levels .

Pharmacological Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development as an anticancer drug.
  • Metabolic Disorders : The compound's interaction with metabolic pathways suggests it could be explored for managing type 2 diabetes.
  • Neuroprotective Effects : While not extensively studied, there is emerging evidence that compounds with similar structures may offer neuroprotective benefits.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Key Properties

The following table summarizes critical differences between the target compound and its analogs:

Compound Name R Group Linkage (X) Molecular Weight Key Properties
N-(2-Hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (Target) 2-Hydroxyphenyl OCH2 ~343.4* Hydroxyl enables H-bonding; moderate lipophilicity
N-(4-Fluorophenyl)-6-((tetrahydro-2H-pyran-4-yl)methylthio)nicotinamide 4-Fluorophenyl SCH2 347.1 Thioether increases lipophilicity (RT = 5.90 min); 83% synthesis yield
N-(3-Chloro-4-methylphenyl)-6-((THP-4-yl)methoxy)nicotinamide 3-Chloro-4-methylphenyl OCH2 ~366.9* Electron-withdrawing Cl and CH3 may enhance stability; JS data unavailable
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-6-(THP-4-yl)oxy)nicotinamide Pyrazolylethyl O 344.4 Pyrazole introduces heterocyclic interactions; SMILES: Cc1cc(C)n(CCNC(=O)...

*Estimated based on molecular formula.

Functional Group Impact

Hydroxyl vs. Halogen/CH3 Substituents
  • The 2-hydroxyphenyl group in the target compound provides a hydrogen-bond donor, enhancing interactions with polar residues in enzyme active sites.
  • In contrast, the 4-fluorophenyl () and 3-chloro-4-methylphenyl () substituents lack H-bond donors but introduce electron-withdrawing effects. Fluorine improves metabolic stability, while chlorine may increase steric hindrance and toxicity risks .
OCH2 vs. SCH2 Linkage
  • Replacing methoxy (OCH2) with methylthio (SCH2) () increases lipophilicity (logP ↑), as reflected in the higher HPLC retention time (RT = 5.90 min vs. ~4–5 min for methoxy analogs). This could enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Modifications
  • The pyrazolylethyl group () introduces a rigid heterocycle capable of π-π stacking or metal coordination.

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